molecular formula C25H27N3OS B11427820 3-(2-ethylphenyl)-6-oxo-8-[4-(propan-2-yl)phenyl]-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(2-ethylphenyl)-6-oxo-8-[4-(propan-2-yl)phenyl]-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11427820
M. Wt: 417.6 g/mol
InChI Key: UBLIGZXKOZDGGZ-UHFFFAOYSA-N
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Description

3-(2-ETHYLPHENYL)-6-OXO-8-[4-(PROPAN-2-YL)PHENYL]-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound with a unique structure that includes a pyridothiadiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ETHYLPHENYL)-6-OXO-8-[4-(PROPAN-2-YL)PHENYL]-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature controls to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-ETHYLPHENYL)-6-OXO-8-[4-(PROPAN-2-YL)PHENYL]-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-ETHYLPHENYL)-6-OXO-8-[4-(PROPAN-2-YL)PHENYL]-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-ETHYLPHENYL)-6-OXO-8-[4-(PROPAN-2-YL)PHENYL]-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary, but they often include enzymes, receptors, and other proteins that play a role in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-ETHYLPHENYL)-6-OXO-8-[4-(PROPAN-2-YL)PHENYL]-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE include other pyridothiadiazine derivatives and compounds with similar structural features.

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural elements, which confer unique chemical and biological properties. This uniqueness makes it a valuable subject of study for researchers looking to develop new materials, drugs, and chemical processes.

Properties

Molecular Formula

C25H27N3OS

Molecular Weight

417.6 g/mol

IUPAC Name

3-(2-ethylphenyl)-6-oxo-8-(4-propan-2-ylphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C25H27N3OS/c1-4-18-7-5-6-8-23(18)27-15-28-24(29)13-21(22(14-26)25(28)30-16-27)20-11-9-19(10-12-20)17(2)3/h5-12,17,21H,4,13,15-16H2,1-3H3

InChI Key

UBLIGZXKOZDGGZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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